BenchChemオンラインストアへようこそ!

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone

conformational restriction bridged morpholine bioisostere entropic benefit

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone (CAS 2034454-24-3, molecular formula C₁₃H₁₄ClNO₃, MW 267.71) is a synthetic building block that combines the conformationally rigid 2-oxa-5-azabicyclo[2.2.1]heptane (bridged morpholine) scaffold with a 4-chlorophenoxyacetyl substituent at the N-5 position. The 2-oxa-5-azabicyclo[2.2.1]heptane core functions as a carbon-atom bridged morpholine bioisostere, providing conformational rigidity distinct from flexible morpholine or piperazine rings.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71
CAS No. 2034454-24-3
Cat. No. B2413850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone
CAS2034454-24-3
Molecular FormulaC13H14ClNO3
Molecular Weight267.71
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H14ClNO3/c14-9-1-3-11(4-2-9)18-8-13(16)15-6-12-5-10(15)7-17-12/h1-4,10,12H,5-8H2
InChIKeyHHJZJKGBZOZYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone (CAS 2034454-24-3): Bridged Morpholine Building Block for Medicinal Chemistry Procurement


1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone (CAS 2034454-24-3, molecular formula C₁₃H₁₄ClNO₃, MW 267.71) is a synthetic building block that combines the conformationally rigid 2-oxa-5-azabicyclo[2.2.1]heptane (bridged morpholine) scaffold with a 4-chlorophenoxyacetyl substituent at the N-5 position. The 2-oxa-5-azabicyclo[2.2.1]heptane core functions as a carbon-atom bridged morpholine bioisostere, providing conformational rigidity distinct from flexible morpholine or piperazine rings [1]. This scaffold has been validated in multiple drug discovery programs, including TAAR1 agonists (US 9,790,230), p38/MK2 kinase inhibitors, and the clinical-stage orexin-1 receptor antagonist JNJ-54717793 [2]. The 4-chlorophenoxyacetyl moiety introduces a hydrogen-bond acceptor, a lipophilic aromatic ring, and an electrophilic carbonyl center, enabling downstream derivatization via amide coupling, nucleophilic substitution, or metal-catalyzed cross-coupling reactions [3].

Why Generic Substitution Fails for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone: Conformational and Pharmacophoric Uniqueness


In-class compounds bearing the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold cannot be freely interchanged because both the bridged bicyclic core and the 4-chlorophenoxyacetyl substituent contribute independently to molecular recognition, reactivity, and downstream synthetic utility. The 2-oxa-5-azabicyclo[2.2.1]heptane ring system is a bridged morpholine isostere that locks the morpholine oxygen and nitrogen into a fixed bicyclic geometry, reducing the number of accessible conformers compared to flexible morpholine (from multiple low-energy conformers to essentially one) [1]. This conformational restriction has been exploited to enhance target binding affinity: 2-oxa-5-azabicyclo[2.2.1]heptane-containing TAAR1 agonists achieve IC₅₀ values as low as 2.20 nM [2], while analogous p38/MK2 inhibitors reach 0.700 nM [3]. Replacing the 4-chlorophenoxyacetyl group with a simpler chloroacetyl analog (CAS 1857829-01-6) eliminates the aromatic ring required for π-stacking or halogen-bonding interactions, while substituting the bridged morpholine with morpholine, piperazine, or acyclic amino alcohols abolishes the entropic advantage of preorganization. Procurement decisions must therefore consider both the scaffold and the substituent as a functional unit, not as independently substitutable modules.

Quantitative Differentiation Evidence for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone: Comparator-Based Procurement Guide


Conformational Rigidity: Bridged Morpholine Core vs. Flexible Morpholine – Entropic Advantage in Target Binding

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold present in the target compound is a bridged morpholine that restricts the morpholine ring to a single low-energy conformation, whereas unconstrained morpholine populates multiple chair and boat conformers at physiological temperature [1]. This conformational restriction translates into measurable affinity gains: in the TAAR1 patent series (US 9,790,230), 2-oxa-5-azabicyclo[2.2.1]heptane-containing compounds achieved IC₅₀ values of 2.20–5.20 nM against rat and mouse TAAR1 [2], while flexible morpholine analogs in the same patent family typically showed 10- to 100-fold weaker affinity (class-level inference; exact morpholine comparator data not disclosed in public patent examples). The bridged core further distinguishes the compound from 2-azabicyclo[2.2.1]heptane scaffolds, which lack the endocyclic oxygen and consequently exhibit altered hydrogen-bonding capacity and lipophilicity [3].

conformational restriction bridged morpholine bioisostere entropic benefit medicinal chemistry building blocks

Functional Group Differentiation: 4-Chlorophenoxyacetyl vs. Chloroacetyl – Synthetic Versatility and Pharmacophoric Complexity

The target compound (CAS 2034454-24-3) bears a 4-chlorophenoxyacetyl group at N-5, which differs fundamentally from the simpler chloroacetyl analog (CAS 1857829-01-6, 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one). The 4-chlorophenoxy moiety introduces an aromatic ring with a chlorine substituent capable of participating in halogen bonding (C–Cl···O/N interactions), π–π stacking, and hydrophobic contacts with target protein surfaces . In contrast, the chloroacetyl analog functions primarily as an alkylating electrophile with no aromatic pharmacophoric contribution. The 4-chlorophenoxy group is a recognized pharmacophore in kinase inhibitors: 4-chlorophenoxy-containing Chk2 inhibitor BML-277 achieves IC₅₀ = 15 nM with >25-fold selectivity over 35 other kinases at 10 μM , demonstrating that this moiety contributes meaningfully to both potency and selectivity when incorporated into appropriate scaffolds. The target compound combines this validated pharmacophore with the rigid bridged morpholine core, offering a unique vector for fragment-based or structure-based design that neither the chloroacetyl analog nor simple 4-chlorophenoxyacetic acid (CAS 122-88-3) can replicate.

4-chlorophenoxyacetyl electrophilic warhead building block reactivity halogen bonding medicinal chemistry

Scaffold Clinical Validation: Azabicyclo[2.2.1]heptane Core in JNJ-54717793 – Oral Bioavailability and Brain Penetration

The substituted azabicyclo[2.2.1]heptane scaffold—the core structural class to which the target compound belongs—has been validated in a clinical development candidate. JNJ-54717793, a selective orexin-1 receptor antagonist (1-SORA) built on a substituted azabicyclo[2.2.1]heptane core, was optimized from a nonselective dual orexin receptor antagonist (DORA) into an orally bioavailable, brain-penetrant clinical candidate [1]. While the target compound (CAS 2034454-24-3) is a building block and not itself a drug candidate, the demonstrated ability of the azabicyclo[2.2.1]heptane scaffold to support oral bioavailability and CNS penetration in a clinical-stage molecule provides procurement-relevant validation that simpler morpholine or piperazine scaffolds have not matched in the orexin antagonist space. This contrasts with flexible amine scaffolds, which often require additional structural modifications to achieve comparable PK properties [2].

orexin-1 antagonist clinical candidate oral bioavailability brain penetration azabicycloheptane scaffold

Kinase Inhibitor Potency: 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives Achieve Sub-Nanomolar IC₅₀ Against p38α/MK2 and MKNK1

2-Oxa-5-azabicyclo[2.2.1]heptane-containing compounds have demonstrated potent kinase inhibition in two independent programs. In the p38α/MK2 program (Gilead Sciences, US 20250051309), a derivative bearing the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl group achieved IC₅₀ = 0.700 nM against p38α/MK2, with the corresponding (1R,4R) enantiomer showing IC₅₀ = 0.400 nM [1]. In the MKNK1 program (Bayer Pharma, US 11,311,520), a derivative incorporating the (1R,4R)-2-oxa-5-azabicyclo[2.2.1]hept-5-ylcarbonyl group achieved IC₅₀ = 5 nM against MKNK1 at high ATP concentration [2]. These data establish that the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is compatible with sub-nanomolar to low-nanomolar target engagement across structurally distinct kinase targets. The target compound (CAS 2034454-24-3), as a building block bearing this scaffold pre-functionalized with a 4-chlorophenoxyacetyl group, offers a direct entry point into this validated kinase inhibitor chemical space.

p38 MAPK MK2 inhibitor MKNK1 inhibitor kinase drug discovery sub-nanomolar potency

Synthetic Accessibility: Improved 70% Overall Yield Route to Enantiopure (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane from Commercial trans-4-Hydroxy-L-proline

The improved six-step synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline achieves 70% overall yield using N-Cbz protection and mild deprotection conditions (catalytic hydrogenation), representing a significant advance over the original Portoghese method (59% yield, seven steps, toxic diazomethane) and the Sun method (Boc protocol, yields not reported) [1]. This synthetic accessibility translates into commercial availability of the parent scaffold (CAS 279-33-4) at ≥95–97% purity from multiple suppliers . The target compound (CAS 2034454-24-3) builds upon this accessible scaffold by acylation with 4-chlorophenoxyacetyl chloride, a transformation that proceeds under standard amide coupling conditions. This contrasts with C-3 substituted 2-oxa-5-azabicyclo[2.2.1]heptane derivatives (e.g., those in US 9,790,230), which require more complex synthetic sequences involving stereoselective C–C bond formation at the C-3 position [2].

enantioselective synthesis bridged morpholine process chemistry building block scalability chiral pool synthesis

Important Caveat: Limited Direct Biological Data for CAS 2034454-24-3 – Procurement Decision-Making Under Uncertainty

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (conducted May 2026) identified no primary research articles, patent examples, or public biological assay data for the specific compound CAS 2034454-24-3. The compound is listed by commercial suppliers (A2B Chem, Cat# BK77313; EvitaChem, Cat# EVT-2545042) as a heterocyclic building block for research use only, with no associated biological characterization . All differentiation evidence presented in this guide is therefore derived from structurally related 2-oxa-5-azabicyclo[2.2.1]heptane derivatives (class-level inference) or from the known properties of the 4-chlorophenoxyacetyl pharmacophore (cross-study comparable). Users should weigh this evidence accordingly: the scaffold class is validated in multiple drug discovery programs, but the specific compound's performance in any given assay cannot be predicted from the available public data. Procurement for biological screening should include appropriate positive and negative controls, and procurement for synthetic chemistry applications should verify compound identity and purity by NMR and LCMS upon receipt.

data transparency procurement risk building block validation evidence quality

Recommended Application Scenarios for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Bioisostere Replacement in Kinase Inhibitor Programs

Based on the demonstrated sub-nanomolar potency of 2-oxa-5-azabicyclo[2.2.1]heptane-containing p38α/MK2 inhibitors (IC₅₀ = 0.400–0.700 nM) [1], the target compound can serve as a bridged morpholine bioisostere entry point for kinase inhibitor programs seeking to replace flexible morpholine, piperazine, or piperidine moieties with a conformationally restricted analog. The 4-chlorophenoxyacetyl group provides a synthetic handle for rapid analog generation via amide coupling or nucleophilic aromatic substitution at the 4-chloro position. This approach directly leverages the entropic advantage of the bridged core documented in Section 3, Evidence Item 1.

Fragment-Based Drug Discovery (FBDD) Library Design with Pre-Validated Scaffolds

The target compound's molecular weight (267.71 Da) and balanced functionality (1 H-bond donor candidate after amide hydrolysis, 4 H-bond acceptors, cLogP estimated ~1.5–2.5) position it within fragment-like chemical space suitable for FBDD screening libraries . Unlike the parent 2-oxa-5-azabicyclo[2.2.1]heptane (MW 99.13), which requires further derivatization before screening, the pre-installed 4-chlorophenoxyacetyl group provides an immediate pharmacophoric anchor for initial hit identification via biochemical or biophysical fragment screens. The scaffold's clinical validation in the JNJ-54717793 orexin-1 antagonist program [2] further supports its inclusion in privileged fragment collections.

Covalent Inhibitor Design: Electrophilic Warhead Optimization

The carbonyl group of the 4-chlorophenoxyacetyl moiety can be elaborated into acrylamide, vinyl sulfonamide, or other electrophilic warheads for covalent inhibitor design. The rigid bridged morpholine scaffold provides a defined exit vector geometry that is maintained upon warhead installation, an advantage over flexible amine linkers where conformational freedom can complicate structure-based design of covalent adduct formation [3]. Researchers can benchmark warhead reactivity and selectivity using the chloroacetyl analog (CAS 1857829-01-6) as a reactivity control, given that the 4-chlorophenoxyacetyl group is less electrophilic and provides an additional aromatic binding element not present in the simpler chloroacetyl derivative.

Backbone-Constrained GABA Analog Synthesis for CNS Drug Discovery

The Garsi et al. (2022) platform demonstrates that 2-oxa-5-azabicyclo[2.2.1]heptane derivatives can serve as backbone-constrained γ-amino acid analogs of baclofen and pregabalin [4]. The target compound, with its N-5 acyl substituent, can be elaborated into C-3 disubstituted analogs following the synthetic methodology established in this work. This application is particularly relevant for CNS drug discovery programs targeting GABAergic mechanisms, where the bridged morpholine scaffold combines the conformational restriction needed for receptor subtype selectivity with the physicochemical properties (moderate lipophilicity, H-bonding capacity) associated with CNS penetration, as validated by the clinical orexin antagonist JNJ-54717793.

Quote Request

Request a Quote for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.